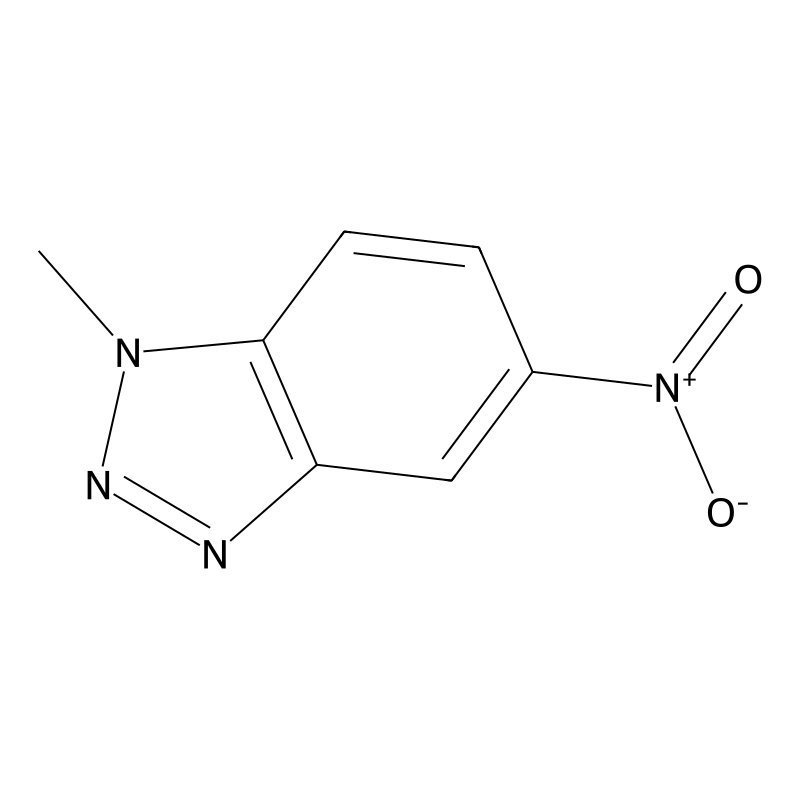1H-Benzotriazole, 1-methyl-5-nitro-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Use in Analytical Chemistry
Specific Scientific Field: Analytical Chemistry
Summary of the Application: “1-Methyl-5-nitro-1H-1,2,3-benzotriazole” has been used in the determination of benzothiazoles and benzotriazoles in wastewater samples by Gas Chromatography-Mass Spectrometry (GC-MS) .
Methods of Application or Experimental Procedures: The compound is likely used as a standard or a marker in the GC-MS analysis of wastewater samples. The exact procedures would depend on the specific protocols of the laboratory conducting the analysis .
Results or Outcomes: The outcomes of such analyses would be the identification and quantification of benzothiazoles and benzotriazoles in the wastewater samples .
Use as a Potential Nitrification Inhibitor
Specific Scientific Field: Agricultural Chemistry
Summary of the Application: “1-Methyl-5-nitro-1H-1,2,3-benzotriazole” has been used as a potential nitrification inhibitor of urea fertilizer in agricultural soils .
Methods of Application or Experimental Procedures: The compound is likely mixed with urea fertilizer and applied to agricultural soils. The exact procedures would depend on the specific protocols of the study .
Results or Outcomes: The outcomes of such studies would be the determination of the effectiveness of “1-Methyl-5-nitro-1H-1,2,3-benzotriazole” as a nitrification inhibitor, potentially leading to more efficient use of urea fertilizers .
1H-Benzotriazole, 1-methyl-5-nitro- is a derivative of benzotriazole, characterized by the presence of a methyl group and a nitro group on its aromatic system. Its chemical formula is C7H6N4O2, and it has a molecular weight of approximately 178.151 g/mol. This compound features a bicyclic structure that combines a benzene ring with a triazole ring, making it part of the larger class of benzotriazoles known for their diverse chemical properties and applications in various fields, including materials science and biochemistry .
- No information regarding a specific mechanism of action for 1H-Benzotriazole, 1-methyl-5-nitro- was found in scientific literature.
The biological activity of 1H-Benzotriazole, 1-methyl-5-nitro- is notable for its interactions with various enzymes and biological systems. Its derivatives have shown potential as inhibitors for specific enzymes, suggesting possible applications in pharmaceuticals and biochemistry.
Mechanism of Action- Enzyme Interaction: The compound can bind to enzyme active sites, potentially altering their activity.
- Corrosion Inhibition: Its efficacy as a corrosion inhibitor may also involve biochemical pathways when interacting with biological membranes or systems .
The synthesis of 1H-Benzotriazole, 1-methyl-5-nitro- typically involves the diazotization of o-phenylenediamine followed by reaction with sodium nitrite in an acidic medium. The process can be optimized by conducting the reaction at low temperatures (5–10 °C) and utilizing ultrasonic irradiation to enhance yields .
General Synthesis Steps- Diazotization: React o-phenylenediamine with sodium nitrite and acetic acid to form a diazonium salt.
- Coupling Reaction: The diazonium salt is then reacted with appropriate reagents to introduce the methyl and nitro groups.
- Purification: The product is purified through recrystallization or chromatography techniques.
1H-Benzotriazole, 1-methyl-5-nitro- has a variety of applications across different fields:
- Corrosion Inhibitors: Primarily used to protect metals from corrosion, especially in aqueous environments.
- Analytical Chemistry: Employed in electrochemical sensors for detecting environmental pollutants.
- Pharmaceuticals: Investigated for potential use as enzyme inhibitors in drug development .
Studies on the interactions of 1H-Benzotriazole, 1-methyl-5-nitro- have revealed its capability to form complexes with various metal ions. This property enhances its role as a corrosion inhibitor and suggests potential uses in catalysis and material science.
Notable Interactions- Metal Complexation: Forms stable complexes with copper and other transition metals.
- Electrochemical Properties: Exhibits distinct voltammetric behavior that can be utilized for environmental monitoring .
Several compounds share structural similarities with 1H-Benzotriazole, 1-methyl-5-nitro-. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzotriazole | C6H5N3 | Simplest member; used as a corrosion inhibitor. |
| 5-Amino-1-methyl-benzotriazole | C7H8N4 | Contains an amino group; used in research applications. |
| 1-Methylbenzotriazole | C7H7N3 | Lacks nitro group; used in organic synthesis. |
| 2-Methylbenzotriazole | C7H7N3 | Similar structure; different substitution pattern. |
Uniqueness
The unique combination of the methyl and nitro groups in 1H-Benzotriazole, 1-methyl-5-nitro- imparts specific properties that enhance its effectiveness as a corrosion inhibitor compared to its analogs. Its ability to interact with metal surfaces while maintaining stability under various conditions makes it particularly valuable in industrial applications .
Early Synthesis and Structural Characterization
The synthesis of 1H-benzotriazole derivatives began in the late 19th century with the discovery of benzotriazole itself by G. Schultz in 1889. However, the specific development of 1-methyl-5-nitrobenzotriazole emerged later, driven by interest in modifying the parent structure to enhance biological and industrial utility. Early synthetic routes involved diazotization reactions of substituted o-phenylenediamines. For example, the compound was first synthesized via nitration and alkylation of N1-methyl-4-nitro-o-phenylenediamine, yielding a 81% product under optimized conditions.
Table 1: Key Milestones in the Development of 1-Methyl-5-Nitrobenzotriazole
| Year | Development | Significance |
|---|---|---|
| 1960s | Discovery of benzotriazole derivatives | Established foundational synthetic methods |
| 1989 | First antimicrobial studies | Highlighted potential in drug-resistant infections |
| 2005 | Industrial-scale synthesis optimization | Enabled commercial availability for research |
Evolution of Applications
Initially explored as a corrosion inhibitor due to its ability to form protective metal complexes, the compound gained attention in the 1990s for its antimicrobial properties. Studies demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL. By the 2000s, its role expanded into materials science, particularly in polymer stabilization and photoresist technologies.








